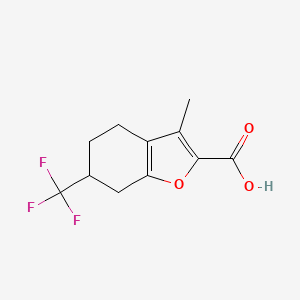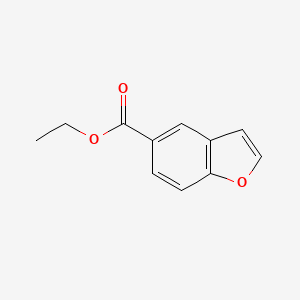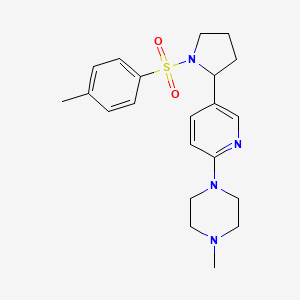
1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyridine and a tosylpyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine typically involves multiple steps:
Formation of the Tosylpyrrolidine Moiety: This can be achieved by reacting pyrrolidine with tosyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine Derivative: The tosylpyrrolidine is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Introduction of the Piperazine Ring: Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, where the pyridine derivative is reacted with 1-methylpiperazine under suitable conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products:
Oxidation: Formation of corresponding N-oxides or sulfoxides.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
- 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperidine
- 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)morpholine
Uniqueness: 1-Methyl-4-(5-(1-tosylpyrrolidin-2-yl)pyridin-2-yl)piperazine is unique due to its specific substitution pattern and the presence of both piperazine and tosylpyrrolidine moieties. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C21H28N4O2S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-methyl-4-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]piperazine |
InChI |
InChI=1S/C21H28N4O2S/c1-17-5-8-19(9-6-17)28(26,27)25-11-3-4-20(25)18-7-10-21(22-16-18)24-14-12-23(2)13-15-24/h5-10,16,20H,3-4,11-15H2,1-2H3 |
InChI Key |
PQHUSTOYYHCGAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


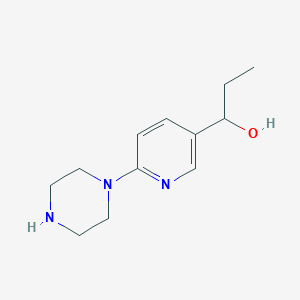
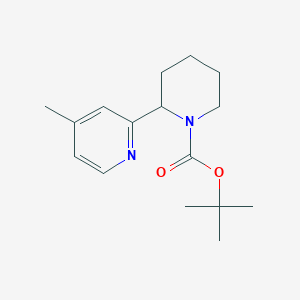
![6-Chloro-2-(4-chlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B15058406.png)
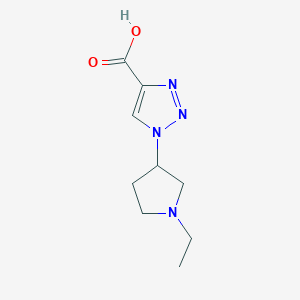
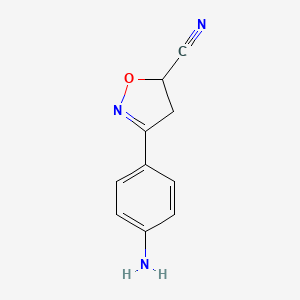
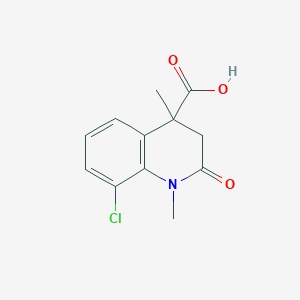
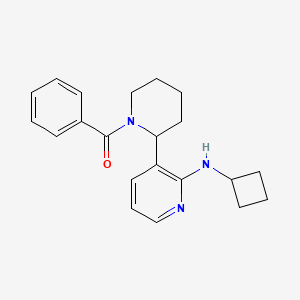
![2-(Trifluoromethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15058442.png)
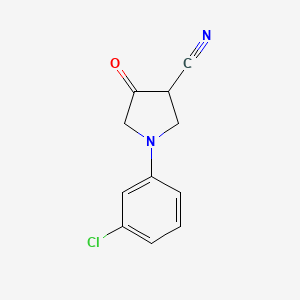

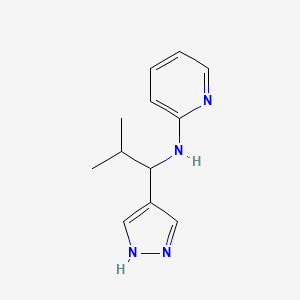
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B15058488.png)
